molecular formula C8H11NO3Se B14416394 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate CAS No. 84755-53-3

2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate

Katalognummer: B14416394
CAS-Nummer: 84755-53-3
Molekulargewicht: 248.15 g/mol
InChI-Schlüssel: ZGRRGNQAPAJAPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate is an organic compound that belongs to the class of selenazoles Selenazoles are heterocyclic compounds containing selenium, which is known for its unique chemical properties and biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate typically involves the reaction of 4-methyl-2-oxo-2,3-dihydro-1,3-selenazole with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, can vary depending on the specific synthetic route used.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the compound into selenol derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include selenoxide derivatives, selenol derivatives, and various substituted selenazoles, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate include other selenazole derivatives and heterocyclic compounds containing selenium, such as:

  • 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl alcohol
  • 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl chloride
  • 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl amine

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. Its acetate group provides additional reactivity and potential for further functionalization, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

84755-53-3

Molekularformel

C8H11NO3Se

Molekulargewicht

248.15 g/mol

IUPAC-Name

2-(4-methyl-2-oxo-3H-1,3-selenazol-5-yl)ethyl acetate

InChI

InChI=1S/C8H11NO3Se/c1-5-7(13-8(11)9-5)3-4-12-6(2)10/h3-4H2,1-2H3,(H,9,11)

InChI-Schlüssel

ZGRRGNQAPAJAPZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C([Se]C(=O)N1)CCOC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.